molecular formula C14H21NO B105082 2-methyl-N,N-di(propan-2-yl)benzamide CAS No. 6641-72-1

2-methyl-N,N-di(propan-2-yl)benzamide

Cat. No. B105082
CAS RN: 6641-72-1
M. Wt: 219.32 g/mol
InChI Key: IJVAINDVYVMTTI-UHFFFAOYSA-N
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Description

2-methyl-N,N-di(propan-2-yl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism Of Action

2-methyl-N,N-di(propan-2-yl)benzamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT3 receptor, which is located in the central and peripheral nervous systems. By blocking the activation of these receptors, it can reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of nausea, vomiting, and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-methyl-N,N-di(propan-2-yl)benzamide are mainly related to its ability to block the 5-HT3 receptor. It has been shown to reduce the frequency and severity of chemotherapy-induced nausea and vomiting, improve the symptoms of irritable bowel syndrome, and reduce the positive symptoms of schizophrenia. It has also been reported to have analgesic, anxiolytic, and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-methyl-N,N-di(propan-2-yl)benzamide is its high selectivity for the 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low solubility in water and some organic solvents can limit its use in some experimental settings. In addition, its potential off-target effects on other receptors and enzymes should be taken into account when interpreting the results of experiments.

Future Directions

There are several future directions for the research on 2-methyl-N,N-di(propan-2-yl)benzamide. One area of interest is the development of more potent and selective 5-HT3 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of the 5-HT3 receptor in other medical conditions such as migraine, anxiety disorders, and depression. Furthermore, the potential use of 2-methyl-N,N-di(propan-2-yl)benzamide as a therapeutic agent for other diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be explored.

Synthesis Methods

The synthesis of 2-methyl-N,N-di(propan-2-yl)benzamide involves the reaction of 2-methylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with propionic anhydride to obtain the final product. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

2-methyl-N,N-di(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia. It has also been investigated for its potential use as an analgesic, anxiolytic, and anti-inflammatory agent.

properties

CAS RN

6641-72-1

Product Name

2-methyl-N,N-di(propan-2-yl)benzamide

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-methyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-9-7-6-8-12(13)5/h6-11H,1-5H3

InChI Key

IJVAINDVYVMTTI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Other CAS RN

6641-72-1

synonyms

2-Bromo-N,N-diisopropylbenzamide

Origin of Product

United States

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